Tripalmitoyl cysteine

Descripción

Historical Context of Immunologically Active Lipopeptide Research

The journey to understanding immunologically active lipopeptides began with the study of bacterial components that could provoke an immune response. In 1969, Braun and Rehn identified a lipoprotein in the outer membrane of Escherichia coli, which would later be known as Braun's lipoprotein. frontiersin.orgasm.org This discovery was a pivotal moment, shifting focus towards the lipidated proteins of bacteria as potent activators of the immune system. frontiersin.org

Early research established that bacterial lipoproteins could stimulate B-cell proliferation and immunoglobulin secretion. aai.org These activities were found to be distinct from those mediated by lipopolysaccharides (LPS), another well-known bacterial immunostimulant. aai.org For years, the precise mechanisms remained partially understood, though it was clear that the lipid portion was crucial for the observed immune activation. nih.gov The development of synthetic analogs of the N-terminus of bacterial lipoproteins, such as Tripalmitoyl-S-glyceryl-cysteine (Pam3Cys), was a significant leap forward. nih.govnih.gov These synthetic molecules allowed researchers to study the immunological properties of lipoproteins with greater precision and without contaminants from bacterial preparations. nih.gov Even before the discovery of Toll-like receptors (TLRs), these lipopeptides were utilized as adjuvants in vaccine studies due to their capacity to induce robust immune responses. nih.govru.nl

Origin and Derivation from Bacterial Lipoproteins

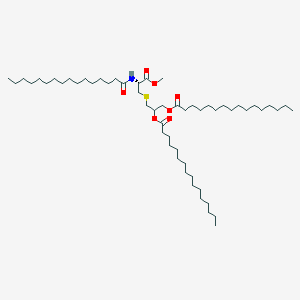

Tripalmitoyl cysteine is a synthetic analogue of the N-terminal lipidated cysteine residue found in bacterial lipoproteins. nih.govnih.gov Bacterial lipoproteins are a diverse group of membrane-anchored proteins present in both Gram-positive and Gram-negative bacteria. mdpi.com These proteins are characterized by a lipid moiety covalently attached to the N-terminal cysteine residue, a process known as lipidation. mdpi.com

The biosynthesis of these lipoproteins is a multi-step enzymatic process. mdpi.com In Gram-negative bacteria, the process typically results in a triacylated lipoprotein. mdpi.com This structure, with three fatty acid chains, is mimicked by this compound. nih.gov The discovery that this lipidated N-terminal portion of the lipoprotein was responsible for its immunostimulatory activity was a major breakthrough. frontiersin.org Synthetic versions, like Pam3Cys, were then engineered to replicate this active component. nih.govnih.gov The outer surface protein A (OspA) of Borrelia burgdorferi, the causative agent of Lyme disease, was one of the first bacterial lipoproteins to be studied in detail, and its immune-activating properties were attributed to its tripalmitoyl-S-glyceryl-cysteine modification. mdpi.com

The process of lipidation in bacteria involves a conserved "lipobox" motif in the protein's signal peptide. mdpi.com This directs a series of enzymatic modifications, ultimately resulting in the mature, lipidated lipoprotein anchored to the bacterial membrane. mdpi.com The triacylated structure is primarily recognized by the host's innate immune system through Toll-like receptor 2 (TLR2) in a heterodimer with Toll-like receptor 1 (TLR1). mdpi.comfrontiersin.org

Significance as a Model Immunostimulatory Moiety in Research

This compound, often referred to as Pam3Cys in research literature, has become an invaluable tool in immunology. Its significance lies in its well-defined chemical structure and its specific mechanism of action as a Toll-like receptor (TLR) agonist. nih.govru.nl Specifically, Pam3Cys is a potent agonist for the TLR2/TLR1 heterodimer, a key sensor of bacterial lipoproteins in the innate immune system. mdpi.comfrontiersin.org This specificity allows researchers to selectively activate this pathway and study its downstream consequences.

The use of synthetic Pam3Cys and its derivatives, such as Pam3CSK4, offers several advantages over using whole bacterial lipoproteins. They can be synthesized with high purity, free of endotoxins and other bacterial contaminants that could confound experimental results. nih.govnih.govru.nl This has made them the most frequently used TLR2 agonists in bioconjugates and vaccine research. nih.govru.nl

Research utilizing this compound has been instrumental in:

Elucidating TLR signaling pathways: By using a specific TLR2/TLR1 agonist, scientists have been able to map the intracellular signaling cascades that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity. mdpi.com

Developing vaccine adjuvants: The ability of this compound to potently activate antigen-presenting cells has made it a leading candidate for use as a "self-adjuvanting" component in synthetic vaccines. nih.govfrontiersin.org When conjugated to a peptide antigen, it can significantly enhance the immune response to that antigen. nih.govnih.gov

Investigating structure-activity relationships: Synthetic chemistry has allowed for the creation of numerous analogs of this compound, enabling detailed studies on how the number and length of the fatty acid chains influence TLR2 activation. nih.govfrontiersin.org

The following table summarizes key research findings related to the immunostimulatory properties of this compound and its derivatives.

| Compound/System | Key Research Finding | Reference |

| Tripalmitoyl-S-glyceryl-cysteine (Pam3Cys) | Mimics the N-terminus of bacterial lipoproteins and activates the immune system. nih.govnih.gov | nih.govnih.gov |

| Pam3Cys-conjugated peptides | Act as potent macrophage and B-cell activators and serve as non-toxic, non-pyrogenic immune adjuvants. nih.gov | nih.gov |

| Pam3CSK4 (Pam3Cys-Ser-(Lys)4) | A water-soluble derivative of Pam3Cys that potently activates the TLR2/TLR1 receptor complex. nih.govru.nl | nih.govru.nl |

| Lipidated OspA from B. burgdorferi | The tripalmitoyl-S-glyceryl-cysteine modification is essential for its potent immunostimulatory activity. mdpi.comnih.gov | mdpi.comnih.gov |

The following table outlines the Toll-like receptors involved in the recognition of different lipopeptides.

| Lipopeptide Structure | Recognized by | Reference |

| Triacylated lipopeptides (e.g., this compound) | TLR2/TLR1 heterodimer | mdpi.comfrontiersin.orgfrontiersin.org |

| Diacylated lipopeptides | TLR2/TLR6 heterodimer | mdpi.comfrontiersin.orgfrontiersin.org |

Propiedades

Número CAS |

87079-94-5 |

|---|---|

Fórmula molecular |

C55H105NO7S |

Peso molecular |

924.5 g/mol |

Nombre IUPAC |

[3-[(2R)-2-(hexadecanoylamino)-3-methoxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate |

InChI |

InChI=1S/C55H105NO7S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-52(57)56-51(55(60)61-4)49-64-48-50(63-54(59)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)47-62-53(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h50-51H,5-49H2,1-4H3,(H,56,57)/t50?,51-/m0/s1 |

Clave InChI |

BKXQBXXALHYQKZ-NPGUAINNSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(2,3-bis(palmitoyloxy)propyl)-N-palmitoylcysteine methyl ester tripalmitoyl cysteine tripalmitoyl-S-glyceryl cysteine |

Origen del producto |

United States |

Ii. Synthetic Methodologies and Chemical Modifications

Peptide Synthesis Approaches for Tripalmitoyl Cysteine Conjugates

The conjugation of the tripalmitoyl-S-glyceryl-cysteine (Pam₃Cys) moiety to peptide sequences is central to creating synthetic vaccines and immunoadjuvants. researchgate.netnih.gov The choice between solid-phase and solution-phase synthesis often depends on the length and complexity of the desired peptide conjugate. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the preparation of this compound-peptide conjugates, primarily utilizing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govuniversiteitleiden.nlaltabioscience.com This approach allows for the stepwise assembly of the peptide chain on a solid support, followed by the crucial lipidation step. ru.nlnih.gov

A common strategy involves synthesizing the desired peptide sequence on the resin first, and then coupling the complete Pam₃Cys-OH moiety to the N-terminus of the resin-bound peptide. universiteitleiden.nl However, to circumvent issues with coupling the bulky lipoamino acid and to prevent racemization, a stepwise on-resin approach is often preferred. universiteitleiden.nl This typically involves:

Coupling of Fmoc-Pam₂Cys-OH to the N-terminal amine of the peptide on the resin using coupling reagents such as PyBOP/HOBt. universiteitleiden.nlaltabioscience.com

Removal of the Fmoc protecting group with a base, commonly a piperidine (B6355638) solution in DMF. universiteitleiden.nlaltabioscience.com

N-palmitoylation of the newly freed amine using palmitic acid with a coupling agent or palmitoyl (B13399708) chloride to complete the tripalmitoyl structure. universiteitleiden.nlresearchgate.net

The choice of resin is critical to minimize side reactions. For instance, 2-chlorotrityl chloride resin is effective in suppressing the base-mediated racemization of the C-terminal cysteine during Fmoc cleavage. nih.gov

Protecting groups for the cysteine thiol must be chosen carefully. The highly acid-labile 4-methoxytrityl (Mmt) group is often favored for protecting the cysteine side chain, as it can be selectively removed on-resin to allow for lipidation without causing undesired side reactions like the desulfurization seen with S-(tert-butylsulfanyl) protection. uu.nl For routine synthesis where the final product is a free thiol peptide, the S-trityl (Trt) group is recommended as it is removed during the final trifluoroacetic acid (TFA) cleavage. sigmaaldrich.com

Table 1: Key Reagents and Conditions in Fmoc-SPPS of this compound Conjugates

| Step | Reagent/Condition | Purpose | Citation |

|---|---|---|---|

| Peptide Elongation | Fmoc-protected amino acids, DIC, HCTU, DiPEA, NMP | Stepwise addition of amino acids to the growing peptide chain. | universiteitleiden.nl |

| Fmoc Deprotection | 20% piperidine in DMF | Removal of the Fmoc protecting group from the N-terminal amino acid. | universiteitleiden.nlaltabioscience.com |

| Pam₂Cys Coupling | Fmoc-Pam₂Cys-OH, PyBOP, HOBt, DiPEA | Coupling of the dipalmitoylated cysteine building block. | universiteitleiden.nlaltabioscience.com |

| N-Palmitoylation | Palmitic acid, HBTU, HOBt, NMM or Palmitoyl chloride | Addition of the third palmitoyl group to the N-terminal amine. | researchgate.netrsc.org |

| Cleavage from Resin | TFA:TIS:H₂O (95:2.5:2.5) | Simultaneous deprotection of side chains and cleavage of the lipopeptide from the solid support. | universiteitleiden.nl |

| Cysteine Protection | Fmoc-Cys(Trt)-OH | Protection of the cysteine thiol, labile to final TFA cleavage. | sigmaaldrich.com |

| Racemization Suppression | 2-chlorotrityl chloride resin | Solid support that minimizes racemization of C-terminal cysteine. | nih.gov |

While SPPS is dominant, solution-phase synthesis remains a viable method for creating this compound conjugates. nih.gov This approach can be advantageous for large-scale synthesis or for fragments that are difficult to assemble on a solid support. nih.govthieme-connect.de The strategy generally involves the synthesis of peptide and lipid fragments separately, which are then coupled in solution. nih.gov For example, a protected peptide fragment can be coupled with a pre-synthesized Pam₃Cys-OH building block using standard peptide coupling reagents like EDC/HOBt. thieme-connect.de A solution-phase approach was used to synthesize S-[2,3-bis(palmitoyloxy)-(2RS)propyl]-N-palmitoyl-(R)-cysteine methyl ester, a simple analogue of this compound. nih.gov

Chemical Strategies for Cysteine Lipidation and Analogue Generation

The covalent attachment of lipid moieties to cysteine residues is the defining feature of this class of lipopeptides. The specific chemical strategies used for this lipidation are critical for the synthesis of the target molecule and its various analogues.

The N-terminal lipidation of this compound involves the attachment of three palmitic acid chains. Two of these are ester-linked to a glyceryl moiety, which is itself attached to the sulfur atom of the cysteine via a thioether bond. The third palmitic acid is amide-linked to the N-terminal α-amino group of the cysteine. nih.govthieme-connect.de

The lipidation process can be achieved through several chemical reactions:

Amide Bond Formation: The N-terminal palmitoyl group is typically introduced by reacting the free amino group of the S-glyceryl cysteine moiety with palmitic acid using a coupling agent like PyBOP, HBTU, or DIC, or by using an activated form of palmitic acid such as palmitoyl chloride. researchgate.netrsc.orgnih.gov

Esterification: The two palmitoyl groups on the glyceryl moiety are attached via ester bonds. This is often accomplished by reacting the dihydroxypropyl-cysteine precursor with palmitic acid in the presence of a carbodiimide (B86325) like DIC and a catalyst such as DMAP. nih.gov

Thioether Formation: The S-glyceryl cysteine core is formed by the reaction of a cysteine thiol with a glycerol-derived electrophile.

S-N Acyl Shift: An alternative mechanism involves the initial S-palmitoylation of the N-terminal cysteine's thiol side chain, followed by an intramolecular S-N acyl shift to form the more stable amide-linked palmitoyl conjugate. researchgate.net

The stereochemistry of the this compound molecule, particularly at the glycerol (B35011) and cysteine chiral centers, plays a significant role in its biological activity.

Extensive research has shown that the stereochemistry at the C-2 position of the S-glyceryl moiety is a critical determinant of immunological activity. researchgate.net Specifically, the (R)-stereoisomer of the glycerol moiety confers greater activity compared to the (S)-isomer. researchgate.net This has been attributed to enhanced activation of Toll-like receptor 2 (TLR2). researchgate.net

Racemization of the cysteine residue during peptide synthesis is a major concern as it can lead to diastereomeric mixtures that are difficult to separate and may have different biological activities. nih.gov Cysteine is particularly susceptible to racemization during the activation step of peptide coupling, especially when strong bases are used. nih.govpeptide.com To minimize this, several strategies are employed:

Avoiding Preactivation: For coupling reagents like BOP, HBTU, and HATU, avoiding a preactivation step before adding the reagent to the resin can significantly reduce racemization. nih.gov

Choice of Base: Using a weaker base, such as 2,4,6-trimethylpyridine (B116444) (collidine), instead of stronger bases like DIEA or NMM, can lower the extent of racemization. nih.gov

Solvent Polarity: Conducting the coupling reaction in less polar solvents, such as a mixture of CH₂Cl₂ and DMF, can also be beneficial. nih.gov

Protecting Groups: The use of specific racemization-resistant protecting groups for the cysteine thiol, such as the 4-methoxy-benzyloxymethyl group, has been reported. mdpi.com

Resin Choice: As mentioned previously, using resins like 2-chlorotrityl chloride can suppress racemization at the C-terminal cysteine. nih.gov

Table 2: Influence of Stereochemistry on this compound

| Feature | Observation | Implication | Citation |

|---|---|---|---|

| Glycerol Moiety | The (R)-stereoisomer at C-2 exhibits greater biological activity. | Crucial for designing potent TLR2 agonists. | researchgate.net |

| Cysteine Residue | Prone to racemization during peptide coupling. | Can lead to inactive or less active diastereomers; requires careful control of reaction conditions. | nih.govub.edu |

Design and Synthesis of this compound Analogues and Derivatives

To investigate structure-activity relationships and improve properties such as solubility, stability, and immunogenicity, a wide range of this compound analogues and derivatives have been synthesized. ru.nlresearchgate.net

These modifications include:

Varying the Acyl Chains: Analogues with different fatty acids have been synthesized to study the effect of chain length on activity. researchgate.net

Modifying the Linker: The thioether bridge between the diacylglyceryl moiety and the cysteine has been shown to be crucial for activity. researchgate.net Analogues have been created where this is replaced by a thioethanol bridge or where the entire S-glyceryl cysteine is replaced by dipalmitoyl serine to create a more synthetically accessible molecule. researchgate.netresearchgate.net

Altering the Peptide Sequence: The tripalmitoyl moiety has been conjugated to various peptide sequences, including longer amino acid chains and multiple antigenic peptides (MAPs), to create potent vaccine candidates. nih.govdtu.dk

Improving Stability and Solubility: To overcome the poor aqueous solubility of Pam₃Cys, derivatives such as Pam₂CSK₄, which contains additional lysine (B10760008) residues, have been developed to enhance amphiphilicity. researchgate.net Analogues with more stable amide-linked palmitoyl chains instead of ester linkages have also been synthesized. ru.nl

Table 3: Examples of this compound Analogues and Derivatives

| Analogue/Derivative | Structural Modification | Purpose of Modification | Citation |

|---|---|---|---|

| Tripalmitoyl pentapeptide | Pam₃Cys conjugated to -Ser-Ser-Asn-Ala | To mimic the native bacterial lipoprotein and study mitogenic activity. | nih.gov |

| Pam₂CSK₄ | Dipalmitoylated cysteine (lacks N-palmitoyl group) with a -Ser-(Lys)₄ tail | Increased solubility and potency. | ru.nlresearchgate.net |

| Thioethanol bridge analogue | Replacement of the thioglycerol unit with a thioethanol bridge | To study the importance of the linker structure for TLR2 activation. | researchgate.net |

| Dipalmitoyl Serine (DPS) analogue | Replacement of the S-glyceryl cysteine moiety with serine | To create a simpler, more synthetically accessible adjuvant. | researchgate.net |

| SUP3 | Amide-linked palmitoyl chains instead of ester linkages | Increased resistance to esterases and potentially enhanced adjuvant activity. | ru.nl |

| MUC1 Glycopeptide Conjugates | Covalent linkage of Pam₃Cys to tumor-associated MUC1 glycopeptides | To create self-adjuvanting, multi-component cancer vaccine candidates. | nih.govmdpi.com |

Comparative Studies with Dipalmitoyl Cysteine (Pam2Cys)

Tripalmitoyl-S-glyceryl cysteine (Pam3Cys) and its close analogue, dipalmitoyl-S-glyceryl cysteine (Pam2Cys), are both widely utilized as synthetic toll-like receptor 2 (TLR2) agonists in vaccine development. mdpi.comnih.gov While both are effective in stimulating immune responses, they exhibit notable differences in their physicochemical properties and immunological activities. nih.gov

Pam3Cys is a triacylated lipopeptide, while Pam2Cys lacks one palmitoyl group, resulting in a diacylated structure with a free amino group. nih.govbiosyn.com This structural difference significantly impacts their solubility, with Pam2Cys demonstrating improved water solubility compared to the more hydrophobic Pam3Cys. mdpi.comnih.gov This enhanced solubility can be advantageous in formulation and delivery. nih.gov

From an immunological standpoint, both Pam3Cys and Pam2Cys mediate their effects through TLR2, but they engage different heterodimers of this receptor. biosyn.com Pam3Cys primarily signals through the TLR2/TLR1 heterodimer, whereas Pam2Cys interacts with the TLR2/TLR6 heterodimer. biosyn.comru.nl This differential receptor usage can lead to varied downstream signaling and immune outcomes. For instance, some studies suggest that Pam2Cys is a more potent stimulator of splenocytes and macrophages than Pam3Cys. nih.govoup.com However, the binding of tri-acylated Pam3Cys induces the formation of an "m" shaped heterodimer between TLR1 and TLR2, a conformation not observed with the di-acylated Pam2Cys. nih.gov

The following table summarizes the key comparative features of this compound (Pam3Cys) and Dipalmitoyl Cysteine (Pam2Cys).

| Feature | This compound (Pam3Cys) | Dipalmitoyl Cysteine (Pam2Cys) |

| Structure | Triacylated lipopeptide | Diacylated lipopeptide with a free amino group |

| Solubility | Poor water solubility due to high hydrophobicity nih.gov | Improved water solubility mdpi.comnih.gov |

| TLR Interaction | Primarily TLR2/TLR1 heterodimer biosyn.comru.nl | Primarily TLR2/TLR6 heterodimer biosyn.com |

| Immune Stimulation | Potent immune adjuvant, activates B-lymphocytes and macrophages nih.gov | Potent stimulator of splenocytes and macrophages, sometimes more so than Pam3Cys nih.govoup.com |

Modifications for Altered Bioreactivity and Specificity

To enhance the utility of this compound in immunological research and vaccine development, various chemical modifications have been explored. These modifications aim to improve its physicochemical properties, such as solubility, and to modulate its biological activity and specificity. mdpi.comacs.org

A significant challenge with Pam3Cys is its poor solubility, which can complicate its formulation and administration. nih.gov To address this, researchers have synthesized derivatives with increased hydrophilicity. One common strategy is the addition of polar amino acids. For example, the synthesis of Pam3Cys-Ser-(Lys)4, a lipohexapeptide, resulted in an amphiphilic and water-soluble compound that proved to be a potent macrophage and B-cell activator. nih.gov Such modifications can significantly enhance the adjuvant properties of the molecule. acs.org

Beyond improving solubility, modifications can also be designed to alter the specificity and potency of the immune response. Structure-activity relationship studies have revealed that the stereochemistry of the glycerol moiety in Pam3Cys is important, with the R-configured enantiomer showing greater efficacy in inducing cytokine and antibody production. frontiersin.org Furthermore, the length of the fatty acid chains can influence TLR2 recognition, with the two ester-bound acyl chains being more critical than the amide-bound chain. frontiersin.org

Conjugation Chemistry for Antigenic Presentation Systems

A key application of this compound is its use as a built-in adjuvant in synthetic vaccines. nih.gov This is achieved by covalently linking it to antigenic peptides or proteins, a process that relies on robust conjugation chemistry. mdpi.comnih.gov

Covalent Linkage Strategies with Peptides and Proteins

The covalent attachment of Pam3Cys to antigenic peptides is a well-established method for creating self-adjuvanting vaccine candidates. mdpi.combiosyn.com One of the most common approaches is solid-phase peptide synthesis (SPPS), where Pam3Cys is incorporated at the N-terminus of the peptide. ru.nlru.nl This method allows for the precise and controlled synthesis of lipopeptide conjugates. ru.nlnih.gov

For more complex conjugates, particularly those involving larger proteins or folded domains, other strategies like native chemical ligation (NCL) have been employed. nih.gov NCL allows for the sequential conjugation of different components, such as a tumor-associated carbohydrate antigen, a T-helper epitope, and Pam3Cys, to create multicomponent vaccines. nih.gov The cysteine residue in Pam3Cys, with its reactive thiol group, is a versatile handle for various chemoselective ligation reactions. explorationpub.com

The table below outlines common covalent linkage strategies for conjugating this compound.

| Strategy | Description | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids, including the Pam3Cys moiety, to a solid support. ru.nlru.nl | Allows for precise control over the sequence and structure of the resulting lipopeptide. ru.nlnih.gov |

| Native Chemical Ligation (NCL) | A chemoselective reaction between a C-terminal thioester and an N-terminal cysteine to form a native peptide bond. nih.gov | Enables the assembly of larger and more complex biomolecules, including multicomponent vaccines. nih.gov |

| Thiol-Maleimide Coupling | Reaction between the thiol group of cysteine and a maleimide-functionalized molecule. frontiersin.org | A rapid and efficient method for site-specific conjugation under mild conditions. frontiersin.org |

Multiple Antigen Peptide Systems (MAPS) Incorporating this compound

To enhance the immunogenicity of peptide-based vaccines, multiple copies of an antigenic peptide can be presented on a single molecular scaffold. mdpi.com The Multiple Antigen Peptide (MAP) system, which utilizes a branched poly-lysine core, is a well-established platform for this purpose. mdpi.comnih.gov

The incorporation of this compound into MAPS creates a potent, self-adjuvanting vaccine delivery system known as a lipid core peptide (LCP) system. mdpi.comnih.gov In this construct, the lipoamino acid acts as a lipid anchor and built-in adjuvant, while the MAP core allows for the presentation of multiple copies of the same or different peptide epitopes. mdpi.comnih.govnih.gov This design has been shown to elicit strong humoral and cellular immune responses. mdpi.comnih.gov For example, a tetravalent MAP containing an HIV-1 peptide antigen and a C-terminal Pam3Cys, when administered in liposomes, induced gp120-specific antibodies and primed cytotoxic T lymphocytes in mice without the need for an external adjuvant. nih.gov

Iii. Molecular Mechanisms of Immune System Activation

Toll-Like Receptor (TLR) Signaling Pathways Activated by Tripalmitoyl Cysteine

This compound and its synthetic analogs, such as Pam₃CSK₄, are potent activators of the innate immune system. Their effects are primarily mediated through Toll-like Receptors (TLRs), a class of pattern recognition receptors (PRRs) that recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs). Specifically, the immune-stimulatory properties of tri-acylated lipopeptides like this compound are dependent on Toll-like Receptor 2 (TLR2). TLR2 is unique among the TLR family in that it functions as a heterodimer, partnering with either TLR1 or TLR6 to recognize a wide array of microbial components, including lipoproteins, lipoteichoic acid, and chitin. nih.govinvivogen.com This heterodimerization is crucial for both ligand specificity and the initiation of intracellular signaling cascades that culminate in an inflammatory response. nih.govinvivogen.com

The recognition of microbial lipopeptides by TLR2 is a highly specific process dictated by the receptor's ability to form functional heterodimers with TLR1 or TLR6. This partnership expands the range of PAMPs that can be detected, allowing the innate immune system to mount a tailored response to different types of pathogens. invivogen.comresearchgate.net The selection of the co-receptor and the subsequent signaling is determined by the acylation pattern of the lipopeptide ligand. invivogen.comresearchgate.net

Tri-acylated lipoproteins, exemplified by this compound, are specifically recognized by a heterodimer of TLR1 and TLR2. researchgate.netnih.gov The binding of a tri-acylated lipopeptide such as Pam₃CSK₄ induces a conformational change that promotes the formation of a stable "m" shaped TLR1-TLR2 complex. researchgate.netuniprot.org

Crystal structure analysis has provided a detailed mechanistic understanding of this interaction. The three fatty acid chains of the lipopeptide are essential for mediating the heterodimerization of the receptor ectodomains:

Two of the ester-bound lipid chains are inserted into a deep hydrophobic pocket within the TLR2 molecule. researchgate.netuniprot.org

The third, amide-bound lipid chain is inserted into a separate hydrophobic channel present in the TLR1 molecule. researchgate.netuniprot.org

This precise molecular fit is further stabilized by an extensive network of hydrogen bonds and other hydrophobic interactions between the extracellular domains of TLR1 and TLR2. researchgate.netuniprot.org The formation of this stable heterodimer is a critical event, as it brings the intracellular Toll/interleukin-1 receptor (TIR) domains of both receptors into close proximity. This repositioning is the necessary trigger for the recruitment of downstream adaptor proteins and the initiation of the signaling cascade. researchgate.netuniprot.org

In contrast to tri-acylated lipoproteins, di-acylated lipoproteins found in mycoplasma and Gram-positive bacteria are recognized by TLR2 in partnership with TLR6. invivogen.comresearchgate.net The mechanistic basis for this specificity lies in a key structural difference between TLR1 and TLR6. While TLR1 possesses a hydrophobic channel perfectly sized to accommodate the third acyl chain of a ligand like this compound, TLR6 lacks this feature. invivogen.com

Consequently, the TLR6-TLR2 complex can only effectively bind di-acylated lipopeptides. This structural constraint ensures that the innate immune system can differentiate between tri- and di-acylated PAMPs, which were initially thought to distinguish between Gram-negative and Gram-positive bacteria, respectively. researchgate.net While both TLR1-TLR2 and TLR6-TLR2 heterodimers expand the ligand spectrum for TLR2, their activation leads to the engagement of similar downstream signaling pathways. nih.govresearchgate.net

| Feature | TLR1-TLR2 Heterodimer | TLR6-TLR2 Heterodimer |

|---|---|---|

| Primary Ligand Type | Tri-acylated Lipoproteins (e.g., this compound, Pam₃CSK₄) | Di-acylated Lipoproteins (e.g., Pam₂CSK₄, FSL-1) |

| Ligand Recognition Site | Two acyl chains bind to a hydrophobic pocket in TLR2; one acyl chain binds to a hydrophobic channel in TLR1. researchgate.netuniprot.org | Two acyl chains bind to TLR2; TLR6 lacks the hydrophobic channel for a third chain. invivogen.com |

| Structural Basis of Specificity | Presence of a hydrophobic channel in TLR1 accommodates the third acyl chain. invivogen.com | Absence of the corresponding hydrophobic channel in TLR6 prevents binding of tri-acylated ligands. invivogen.com |

| Signaling Outcome | Activation of MyD88-dependent pathway leading to NF-κB and MAPK activation. nih.govresearchgate.net | Activation of MyD88-dependent pathway leading to NF-κB and MAPK activation. invivogen.com |

The ligand-induced dimerization of TLR1 and TLR2 on the cell surface is the initiating event for a cascade of intracellular signaling events. This process translates the extracellular recognition of a PAMP into a cellular response, predominantly characterized by the production of inflammatory cytokines.

The signaling cascade initiated by the TLR1-TLR2 complex is almost exclusively dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). invivogen.comresearchgate.net Following heterodimerization, the juxtaposed intracellular TIR domains of TLR1 and TLR2 create a signaling platform that recruits MyD88. invivogen.comnih.gov MyD88 itself contains a TIR domain, which allows it to dock with the activated receptor complex. nih.gov

Upon recruitment, MyD88 serves as a scaffold to bring in other signaling molecules. It recruits members of the interleukin-1 receptor-associated kinase (IRAK) family. researchgate.netnih.gov This action initiates a phosphorylation cascade that propagates the signal downstream, acting as the central hub for TLR2-mediated responses. invivogen.comnih.gov

The signal initiated by MyD88 and the IRAK proteins is further transmitted by the recruitment and activation of TNF receptor-associated factor 6 (TRAF6). researchgate.netnih.gov Activated TRAF6 then engages TGF-β-activated kinase 1 (TAK1), which represents a critical node that bifurcates the signaling into two major pro-inflammatory pathways. researchgate.net

Nuclear Factor-κB (NF-κB) Pathway : TAK1 activates the IκB kinase (IKK) complex. researchgate.net The IKK complex, in turn, phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates the NF-κB transcription factor, which is typically a heterodimer of p50 and p65 subunits. Once freed, NF-κB translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules. researchgate.netarvojournals.org

Mitogen-Activated Protein Kinase (MAPK) Pathway : In parallel to activating the NF-κB pathway, TAK1 also initiates the MAPK signaling cascades. researchgate.net This involves the phosphorylation and activation of several key kinases, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK1/2). nih.govarvojournals.org These activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), which cooperate with NF-κB to orchestrate a robust inflammatory gene expression program. researchgate.net

The dual activation of the NF-κB and MAPK pathways by this compound ensures a comprehensive and potent innate immune response to the presence of bacterial lipoproteins. researchgate.netarvojournals.org

Downstream Intracellular Signaling Cascades

Induction of Pro-inflammatory Cytokine and Chemokine Gene Expression

The interaction of this compound with TLRs, primarily TLR2 in conjunction with TLR1 or TLR6, initiates a signaling cascade that culminates in the activation of transcription factors such as NF-κB. This activation leads to the transcription and subsequent secretion of a wide array of pro-inflammatory cytokines and chemokines. These molecules are critical for orchestrating the immune response by recruiting and activating various immune cells.

Research has demonstrated that stimulation of immune cells with this compound and its analogues leads to the significant upregulation of genes encoding for several key inflammatory mediators.

Key Pro-inflammatory Cytokines and Chemokines Induced by this compound:

| Cytokine/Chemokine | Primary Function(s) in Immune Response |

| Tumor Necrosis Factor-alpha (TNF-α) | A master regulator of inflammation, induces fever, apoptosis of certain cell types, and production of other cytokines. |

| Interleukin-1beta (IL-1β) | A potent pro-inflammatory cytokine that mediates a wide range of immune and inflammatory responses. |

| Interleukin-6 (IL-6) | Plays a crucial role in the acute phase response, B-cell differentiation, and T-cell activation. |

| Interleukin-12 (IL-12) | A key cytokine in the differentiation of naive T cells into Th1 cells, which are critical for cell-mediated immunity. |

| Chemokine (C-X-C motif) ligand 8 (CXCL8 / IL-8) | A potent chemoattractant for neutrophils and other granulocytes. |

| Chemokine (C-C motif) ligand 2 (CCL2 / MCP-1) | A key chemokine for the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. |

| Chemokine (C-C motif) ligand 3 (CCL3 / MIP-1α) | A chemoattractant for various immune cells, including macrophages, monocytes, and T cells. |

| Chemokine (C-C motif) ligand 4 (CCL4 / MIP-1β) | A chemoattractant for natural killer cells, monocytes, and other immune cells. |

The robust production of these cytokines and chemokines creates a pro-inflammatory microenvironment that is essential for the initial control of pathogens and the subsequent development of an adaptive immune response. The specific profile of cytokines and chemokines induced can vary depending on the cell type and the specific experimental conditions.

Cellular Targets of this compound-Mediated Immune Stimulation

Macrophage Activation and Response Modulation

Macrophages are key players in the innate immune system, and their activation is a critical step in the initiation of an immune response. This compound, through its interaction with TLR2/1 or TLR2/6 heterodimers on the macrophage surface, is a potent activator of these cells. This activation leads to a shift in their phenotype and function, a process often referred to as macrophage polarization.

Upon stimulation with this compound, macrophages typically polarize towards a classically activated (M1) phenotype. M1 macrophages are characterized by their enhanced phagocytic capacity, increased production of reactive oxygen species (ROS) and nitric oxide (NO), and the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-12. This M1 polarization is crucial for the effective clearance of intracellular pathogens.

Functional Changes in Macrophages Induced by this compound:

| Functional Change | Mechanism/Outcome |

| Enhanced Phagocytosis | Increased engulfment and destruction of pathogens and cellular debris. |

| Increased Production of ROS and NO | Potent microbicidal activity against a broad range of pathogens. |

| Upregulation of Co-stimulatory Molecules | Enhanced ability to activate T cells. |

| Secretion of Pro-inflammatory Cytokines | Amplification of the inflammatory response and recruitment of other immune cells. |

The modulation of macrophage activation by this compound is a key element of its adjuvant activity, contributing to the robust initiation of the immune response.

Dendritic Cell Maturation and Antigen-Presenting Capacity

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a pivotal role in bridging the innate and adaptive immune systems. This compound is a powerful stimulus for the maturation of DCs. Upon encountering this compound, immature DCs, which are specialized in antigen capture, undergo a series of phenotypic and functional changes that transform them into mature DCs, which are highly efficient at T-cell activation.

The maturation process is characterized by the upregulation of several key surface molecules.

Upregulation of Surface Molecules on Dendritic Cells Induced by this compound:

| Surface Molecule | Function |

| MHC Class II | Presents processed antigens to CD4+ helper T cells. |

| CD80 (B7-1) | Co-stimulatory molecule that provides the second signal for T-cell activation. |

| CD86 (B7-2) | Co-stimulatory molecule that provides the second signal for T-cell activation. |

| CD40 | A co-stimulatory protein found on antigen-presenting cells and is required for their activation. |

In addition to the upregulation of these surface molecules, DC maturation is also associated with a decreased capacity for phagocytosis and an increased production of cytokines such as IL-12. Mature DCs then migrate to the lymph nodes where they present the processed antigens to naive T cells, thereby initiating an antigen-specific adaptive immune response.

B-Lymphocyte Polyclonal Stimulation

B-lymphocytes are the cornerstone of humoral immunity, responsible for the production of antibodies. Certain immunostimulants can induce the activation and proliferation of B cells in a manner that is independent of their specific antigen receptor, a phenomenon known as polyclonal stimulation. While the primary mechanism of this compound's interaction with B cells is through TLRs, which can lead to B cell activation and enhanced antibody production in an antigen-specific context, there is also evidence suggesting a degree of polyclonal B-cell activation.

This polyclonal activation is thought to occur through the direct interaction of this compound with TLRs on the B-cell surface, leading to their proliferation and differentiation into antibody-secreting plasma cells. This can result in a broad, non-specific increase in immunoglobulin production, which may contribute to the initial defense against a pathogen before a more specific antibody response is mounted.

Induction of T-Cell Subpopulations: Helper and Cytotoxic T-Lymphocytes

The activation and differentiation of T-lymphocytes are central to the adaptive immune response. This compound, primarily through its effects on antigen-presenting cells like dendritic cells and macrophages, plays a crucial role in the induction of both helper T-lymphocytes (CD4+) and cytotoxic T-lymphocytes (CD8+).

The cytokine microenvironment created by the activation of APCs with this compound is critical in directing the differentiation of naive CD4+ T cells into distinct helper T cell subsets. The production of IL-12 by activated DCs and macrophages strongly promotes the differentiation of Th1 cells. Th1 cells are characterized by the production of interferon-gamma (IFN-γ) and are essential for cell-mediated immunity against intracellular pathogens.

Furthermore, by enhancing the antigen-presenting capacity of DCs, including the cross-presentation of exogenous antigens on MHC class I molecules, this compound facilitates the priming and activation of naive CD8+ T cells. These cells then differentiate into cytotoxic T-lymphocytes (CTLs), which are capable of directly killing infected cells and tumor cells.

T-Cell Subpopulations Influenced by this compound:

| T-Cell Subpopulation | Key Cytokine(s) | Primary Function(s) |

| Th1 Helper T-Cells | IFN-γ | Activation of macrophages and cytotoxic T-lymphocytes. |

| Cytotoxic T-Lymphocytes (CTLs) | Perforin, Granzymes | Lysis of infected or malignant cells. |

Investigation of TLR-Independent Immunostimulatory Mechanisms

While the majority of the immunostimulatory effects of this compound are attributed to its interaction with Toll-like receptors, some studies have explored the possibility of TLR-independent mechanisms of immune activation. These investigations are aimed at understanding the full spectrum of the compound's biological activity.

One area of investigation focuses on the potential for this compound to directly interact with and modulate the function of other cellular components involved in immune signaling. For instance, the lipophilic nature of the tripalmitoyl moiety could facilitate its insertion into cell membranes, potentially altering membrane fluidity and the function of membrane-associated proteins.

Additionally, some research has explored whether this compound or its metabolites can interact with intracellular pattern recognition receptors or other signaling pathways. However, the evidence for significant TLR-independent immunostimulatory effects of this compound remains limited, and the TLR-mediated pathways are considered the primary drivers of its potent adjuvant activity. Further research is needed to definitively elucidate any clinically relevant TLR-independent mechanisms.

Iv. Immunological Applications and Preclinical Research Models

Application in Vaccine Adjuvant Development

The primary immunological application of tripalmitoyl cysteine is in its role as a vaccine adjuvant. Adjuvants are critical components of modern vaccines, particularly for subunit or recombinant antigens that are often poorly immunogenic on their own. By activating TLR2, this compound triggers downstream signaling pathways that lead to the activation of innate immune cells, which in turn orchestrates a more robust and durable adaptive immune response against the co-administered antigen. This activation is a key mechanism for enhancing vaccine efficacy. nih.govnih.gov

This compound has demonstrated a profound ability to enhance humoral immunity, which is characterized by the production of antibodies. In various animal models, its inclusion in vaccine formulations leads to a significant increase in antigen-specific antibody titers. For instance, the this compound modification on the Outer surface protein A (OspA) of Borrelia burgdorferi provides adjuvant activity that induces strong humoral responses. nih.gov Studies in mice have shown that vaccines adjuvanted with TLR agonists, such as this compound, can accelerate and increase the production of specific antibodies compared to vaccines without such adjuvants. nih.gov This enhancement is critical for vaccines designed to protect against extracellular pathogens where antibodies play a crucial role in neutralization and clearance.

Table 1: Selected Studies on this compound's Enhancement of Humoral Response

| Animal Model | Antigen | Key Finding |

| Mice (BALB/c) | Rabies Virus | Supplementation with a TLR agonist significantly accelerated the production of specific antibodies. nih.gov |

| Mice | Borrelia burgdorferi OspA | The Pam(3)Cys modification provides adjuvant activity for inducing humoral responses. nih.gov |

Beyond humoral immunity, this compound is effective at inducing cell-mediated immune responses, which are essential for combating intracellular pathogens like viruses and certain bacteria. The activation of TLR2 by this compound promotes the production of cytokines that drive the differentiation of T helper 1 (Th1) cells. These cells, in turn, activate cytotoxic T lymphocytes (CTLs) and macrophages. Research has shown that adjuvants that stimulate innate immunity can augment antigen-specific T-cell responses. frontiersin.org This leads to the generation of effector and memory T cells, providing long-term protection. The ability to elicit a balanced Th1/Th2 response or to skew the response towards cell-mediated immunity is a highly desirable characteristic for an adjuvant, particularly for therapeutic vaccines targeting chronic infections or cancer.

The efficacy of this compound as an adjuvant has been validated in numerous preclinical models against a variety of pathogens. These studies provide crucial proof-of-concept for its potential use in human vaccines.

One of the most well-documented applications of this compound is in the context of Lyme disease vaccines. The native OspA protein of Borrelia burgdorferi, the causative agent of Lyme disease, is a lipoprotein naturally modified with a tripalmitoyl-S-glyceryl-cysteine moiety. This lipid component is a potent TLR2 agonist and is responsible for much of the protein's immunogenicity. nih.gov

Preclinical studies using recombinant OspA have consistently shown that the inclusion of a synthetic this compound moiety is critical for inducing protective immunity. Vaccination of mice with lipidated OspA elicits high titers of bactericidal antibodies that can neutralize the spirochete within the tick vector, preventing transmission to the host. frontiersin.org Research in TLR2-deficient mice confirmed the importance of this pathway for the humoral response to OspA, although effective protection could still be achieved, suggesting alternative mechanisms also contribute. nih.gov The development of next-generation Lyme disease vaccines continues to leverage the intrinsic adjuvant properties of the this compound modification on OspA. frontiersin.orgosti.gov

Table 2: Preclinical Findings on this compound-Adjuvanted OspA Vaccines

| Model | Vaccine Component | Outcome |

| Wild-type Mice | Tripalmitoyl-S-glyceryl-cysteine modified OspA | Effective protection from Borrelia burgdorferi challenge. nih.gov |

| TLR2-deficient Mice | Tripalmitoyl-S-glyceryl-cysteine modified OspA | Reduced overall IgG levels compared to wild-type, but still effective protection. nih.gov |

The utility of this compound as an adjuvant extends to viral vaccines. For diseases like Hepatitis C Virus (HCV), where no prophylactic vaccine is currently available, novel adjuvant strategies are urgently needed. frontiersin.orgnih.gov Preclinical research is exploring the use of potent adjuvants to enhance the immunogenicity of HCV envelope glycoproteins. nih.gov The rationale is that by incorporating a TLR2 agonist like this compound, a vaccine can induce not only neutralizing antibodies but also the robust T-cell responses necessary to clear virally infected cells. nih.gov While specific data on this compound with influenza or HPV in the provided context is limited, the principle of using TLR agonists to enhance immune responses against viral antigens is well-established for other adjuvants like MPLA, a TLR4 agonist used in licensed HPV and HBV vaccines. nih.gov

Evaluation in Preclinical Vaccine Efficacy Models

Immunomodulatory Research in Inflammatory Processes

Beyond its role as a vaccine adjuvant, this compound is studied for its broader immunomodulatory effects, particularly in the context of inflammation. As a TLR2 agonist, it can induce pro-inflammatory responses. This activity is a double-edged sword; while beneficial for activating immunity in a vaccine setting, it can also contribute to pathological inflammation.

Protein S-palmitoylation, the attachment of fatty acids like palmitic acid to cysteine residues, is a post-translational modification that regulates the function of numerous immune signaling proteins, including some TLRs and their downstream adaptors. nih.govnih.gov Research has shown that palmitic acid itself can exert pro-inflammatory effects on various cell types, including vascular smooth muscle cells, by stimulating the expression of inflammatory mediators like C-reactive protein (CRP), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-alpha (TNF-α). mendeley.com Understanding how synthetic lipopeptides like this compound engage these pathways is crucial for harnessing their therapeutic potential while mitigating unwanted inflammatory side effects. This research informs the design of molecules with more targeted and controlled immunomodulatory activity for treating autoimmune diseases or modulating inflammatory responses. mdpi.com

Role in Regulating Innate Immune Responses

This compound, often known by its synthetic analog name Pam3CSK4, is a potent activator of the innate immune system. Its primary mechanism of action involves the recognition by Toll-like receptor 2 (TLR2), a key pattern recognition receptor (PRR). TLR2 is crucial for detecting a wide range of pathogen-associated molecular patterns (PAMPs) from bacteria, fungi, viruses, and parasites.

The stimulatory activity of bacterial lipoproteins, which this compound mimics, resides in their acylated amino terminus. invivogen.com this compound specifically engages a heterodimer of TLR2 and TLR1 at the cell surface. invivogen.com This recognition is dependent on its triacylated structure. invivogen.com Upon binding, TLR2 and TLR1 cooperate through their cytoplasmic domains to initiate a downstream signaling cascade. invivogen.com

This signaling is primarily mediated by the MyD88-dependent pathway. invivogen.com The activation of this pathway leads to the recruitment of adaptor proteins and subsequent activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). invivogen.com The translocation of these transcription factors into the nucleus drives the expression of numerous genes involved in the inflammatory and immune response. researchgate.net This intricate signaling cascade ultimately results in a robust innate immune response aimed at combating invading pathogens. invivogen.com The activation of TLR2 is a fundamental step in initiating defense mechanisms, including inflammation and the subsequent development of adaptive immunity. nih.gov

Influence on the Production of Key Inflammatory Mediators

The activation of the TLR2/TLR1 signaling pathway by this compound leads to the production and secretion of a wide array of inflammatory mediators. These molecules are critical for orchestrating the immune response, recruiting immune cells to the site of infection, and eliminating pathogens. nih.gov

Key pro-inflammatory cytokines are produced by various immune cells, including macrophages and dendritic cells, upon stimulation with this compound. nih.govsinobiological.com Research has consistently shown that exposure to Pam3CSK4 induces the expression and release of cytokines such as:

Tumor Necrosis Factor-alpha (TNF-α): A central mediator of acute inflammation. nih.govnih.gov

Interleukin-1 beta (IL-1β): Plays a critical role in inflammatory responses and fever. researchgate.netnih.gov

Interleukin-6 (IL-6): A pleiotropic cytokine involved in both acute and chronic inflammation. nih.govnih.gov

Interleukin-12 (IL-12): Important for the differentiation of T helper 1 (Th1) cells, which drive cell-mediated immunity. researchgate.net

In addition to cytokines, this compound stimulation also triggers the production of chemokines, which are responsible for attracting immune cells to the site of inflammation. researchgate.net For instance, studies have demonstrated the upregulation of Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8), which are potent chemoattractants for monocytes and neutrophils, respectively. researchgate.netnih.gov This orchestrated release of cytokines and chemokines is essential for an effective innate immune response. msdvetmanual.comthermofisher.com However, the profile of induced mediators can vary; for example, while Pam3CSK4 robustly induces IL-6 and IL-1β in human monocytes, it also induces the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting a complex regulatory role. nih.govnih.gov

| Inflammatory Mediator | Primary Function | Cell Types Involved | References |

|---|---|---|---|

| TNF-α | Pro-inflammatory; mediates acute inflammation | Macrophages, Monocytes | nih.govnih.gov |

| IL-1β | Pro-inflammatory; induces fever and inflammation | Monocytes | researchgate.netnih.gov |

| IL-6 | Pro-inflammatory; involved in acute and chronic inflammation | Monocytes | nih.govnih.gov |

| IL-12 | Promotes Th1 cell differentiation | Dendritic Cells | researchgate.net |

| IL-10 | Anti-inflammatory; regulates immune response | Monocytes | nih.govnih.gov |

| IL-8 (CXCL8) | Chemoattractant for neutrophils | Monocytes | researchgate.netnih.gov |

| MCP-1 (CCL2) | Chemoattractant for monocytes | THP-1 cells | researchgate.net |

Investigation of Host-Pathogen Interactions and Immune Evasion Mechanisms

This compound, as a synthetic analog of the N-terminal moiety of bacterial lipoproteins, serves as an invaluable tool for studying the intricate interactions between hosts and pathogens. invivogen.comnih.gov Bacterial lipoproteins are crucial virulence factors for numerous pathogens, and their recognition by the host's innate immune system via TLR2 is a critical event in the initiation of an anti-bacterial response. nih.govfrontiersin.org

For instance, some pathogens have evolved mechanisms to evade TLR2 recognition or to modulate the subsequent signaling cascade. This can involve altering the structure of their lipoproteins or secreting proteins that interfere with TLR signaling pathways. nih.gov Studies utilizing this compound help to establish a baseline for a "normal" TLR2-mediated response, which can then be compared to the response elicited by live pathogens or their purified lipoproteins. This comparative approach can reveal immune evasion strategies. Furthermore, the induction of regulatory cytokines like IL-10 by TLR2 agonists can be a mechanism for pathogens to dampen the host immune response, facilitating their survival. nih.govnih.gov Understanding these host-pathogen dynamics at the molecular level is essential for developing new therapeutic strategies against infectious diseases. mdpi.com

V. Structure Activity Relationships and Biophysical Investigations

Influence of Conjugated Peptide Sequence and Linker Chemistry on Immunological Activity

Research has demonstrated that the peptide sequence itself plays a crucial role. For example, studies on di-acylated lipopeptides have shown that the amino acid sequence distal to the lipid moiety can determine the type of immune response, such as selectively activating natural killer (NK) cells via dendritic cells. nih.gov Hydrophilic or small amino acids in the peptide chain appear to facilitate recognition by TLRs, whereas hydrophobic or proline-containing sequences near the lipid moiety can interfere with this interaction. nih.gov Furthermore, the presence of specific residues, like lysine (B10760008), in the peptide can form hydrogen bonds with the TLRs, contributing to the stability of the ligand-receptor complex. nih.gov

| Component | Influencing Factor | Impact on Immunological Activity | Example/Finding |

|---|---|---|---|

| Peptide Sequence | Amino Acid Composition | Affects TLR interaction and type of immune response. | Lysine residues can form hydrogen bonds with TLR2/1; hydrophobic sequences near the lipid can hinder activation. nih.gov |

| Charge and Hydrophilicity | Influences uptake and trafficking by dendritic cells. | Oppositely charged lipopeptides and antigens can be more effective in DC uptake. nih.gov | |

| Linker Chemistry | Length and Flexibility | Impacts the presentation of the adjuvant and epitope. | Studies on conjugate vaccines show that linker length can influence immunogenicity. mdpi.com |

| Chemical Nature | Can affect solubility, stability, and antibody response. | Different crosslinkers (e.g., SM(PEG)n, Sulfo-GMBS) result in varied antibody binding on-rates. mdpi.com |

Theoretical and Computational Modeling of Tripalmitoyl Cysteine Interactions

To gain a deeper, atomic-level understanding of how this compound and related lipopeptides function, researchers employ theoretical and computational modeling techniques. These methods, particularly molecular dynamics (MD) simulations, provide insights into the dynamic behavior of these molecules in biological environments and their precise interactions with protein receptors, which are often difficult to capture through experimental methods alone.

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org These simulations have been applied to understand how lipid-modified cysteine residues, like this compound, behave within the complex environment of a cell membrane. nih.govibm.com By simulating the lipopeptide embedded in a realistic lipid bilayer, researchers can observe how the palmitoyl (B13399708) chains interact with neighboring lipids and how they might anchor the molecule to the membrane. nih.gov

These simulations reveal that the flexible palmitoyl chains can make frequent and specific contacts with the transmembrane helices of proteins. nih.gov This suggests their function may go beyond simple membrane anchoring, potentially influencing the stability and conformation of the protein they are attached to. ibm.com Furthermore, MD simulations can be used to model the interaction between a full-length lipopeptide-receptor complex and the cell membrane, providing insights into the stability of the complex and its dynamic behavior in a native-like environment. nih.gov Such computational approaches are crucial for predicting how the lipopeptide orients itself to engage with its receptors and for understanding the energetics that drive these binding events. nih.gov

The crystallographic structure of the human TLR1-TLR2 heterodimer complexed with Pam3CSK4 has provided remarkable insights into the molecular basis of its immunostimulatory activity. nih.govresearchgate.neth1.co The structure confirms that the three lipid chains of the lipopeptide are essential for mediating the dimerization of the two receptors. h1.co The two ester-linked palmitoyl chains are inserted into a deep hydrophobic pocket on the surface of TLR2, while the amide-linked palmitoyl chain is inserted into a hydrophobic channel within TLR1. nih.govresearchgate.net This "lock-and-key" mechanism explains the specificity of tri-acylated lipopeptides for the TLR1/TLR2 heterodimer. researchgate.net

The binding of the lipopeptide induces a significant conformational change, bringing the two receptor molecules together to form an "m"-shaped complex. h1.coconsensus.app This dimerization is further stabilized by an extensive network of hydrogen bonds and other hydrophobic interactions between the extracellular domains of TLR1 and TLR2. researchgate.neth1.co It is proposed that this ligand-induced dimerization is the critical event that brings the intracellular TIR domains of the receptors into close proximity, allowing them to interact and initiate the downstream signaling cascade that leads to an immune response. nih.govresearchgate.neth1.co Computational docking studies complement this structural data by helping to predict the precise orientation of the lipopeptide within the binding pocket and to identify key amino acid residues on the receptors that are critical for the interaction. nih.gov

Vi. Advanced Research Directions and Emerging Applications

Development of Next-Generation Lipopeptide-Based Adjuvant Systems

The development of modern vaccines, particularly subunit and nucleoside-modified mRNA vaccines, often requires the inclusion of adjuvants to stimulate a robust immune response, as they may lack the endogenous activating components of whole-pathogen vaccines. mdpi.com Tripalmitoyl-S-glyceryl cysteine (Pam3Cys), a synthetic lipopeptide derived from the N-terminal moiety of Braun's lipoprotein found in Gram-negative bacteria, has been a cornerstone in the development of next-generation adjuvant systems. acs.orgnih.gov It functions as a potent agonist for Toll-like Receptor 2 (TLR2), which heterodimerizes with TLR1 to initiate innate immune signaling. nih.govfrontiersin.org

Research into next-generation systems focuses on enhancing the efficacy and overcoming the limitations of earlier adjuvants. While highly immunogenic, lipopeptides containing Pam3Cys can exhibit poor solubility due to their hydrophobic lipid chains, which complicates formulation and delivery. frontiersin.org This has spurred investigations into structurally similar derivatives with improved physicochemical properties, such as S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam2Cys), which contains one less palmitic acid group and possesses better solubility characteristics. frontiersin.org

Current strategies in adjuvant development include the formulation of synthetic TLR agonists into vaccine adjuvants and the direct conjugation of these agonists to antigens. nih.gov Scientists are designing and synthesizing novel lipopeptides to identify candidates with more potent TLR2 agonistic activity and superior adjuvant effects compared to established compounds like Pam₂CSK₄. frontiersin.org These efforts aim to create self-adjuvanting vaccine candidates that can elicit strong and specific T-cell responses through enhanced antigen uptake, improved MHC class I antigen presentation, and effective maturation of dendritic cells. nih.gov

Table 1: Comparative TLR2 Agonistic Activity of Novel Synthetic Lipopeptides This table showcases research into next-generation lipopeptides, comparing their ability to activate TLR2 against a known standard.

| Compound | Relative TLR2 Agonistic Activity (%) (vs. Pam₂CSK₄) |

|---|---|

| Pam₂CSK₄ | 100 |

| LP1-30 | >100 |

| LP1-34 | >100 |

| LP2-2 | >100 |

| LP2-3 | >100 |

Data sourced from studies on novel synthetic lipopeptides designed to enhance mucosal adjuvant activity. frontiersin.org

Exploration of Novel Conjugation Platforms for Enhanced Immunogenicity

To maximize the immunological potential of Tripalmitoyl cysteine and its derivatives, researchers are exploring advanced conjugation platforms. Covalent conjugation ensures the co-delivery of the lipopeptide adjuvant and the target antigen to the same antigen-presenting cells, which is crucial for mounting a potent and specific immune response. mdpi.com The cysteine residue, with its reactive thiol group, is a prime target for site-selective chemical modification of proteins and peptides. nih.govnih.gov

A variety of chemical bioconjugation methods are employed to link this compound to antigenic peptides or proteins. nih.gov Maleimide-thiol chemistry is a widely used strategy, forming a stable thioether bond under mild pH conditions (6.5-7.5). mdpi.comnih.gov Other methods targeting cysteine residues include reactions with pyridyl disulfides, which create a reversible disulfide bond, allowing for potential cleavage-on-demand strategies. mdpi.com

The primary goals of these novel platforms are to enhance antigen multivalency and stability. nih.gov By presenting multiple copies of an antigen on a single construct, these platforms can more effectively engage and cluster B cell receptors (BCRs), leading to stronger activation and a more robust humoral immune response. nih.gov Advanced platforms are being developed that enable the site-selective attachment of multiple functionalities to a single cysteine residue, creating trifunctional bioconjugates or allowing for a higher drug-to-antibody ratio in therapeutic applications. nih.govmdpi.com These innovative approaches provide precise control over the architecture of the final vaccine construct, optimizing its interaction with the immune system. nih.gov

Table 2: Overview of Cysteine-Targeted Conjugation Chemistries This table summarizes common chemical strategies used to link molecules to cysteine residues, a key approach in creating lipopeptide-antigen conjugates.

| Reactive Group | Target Residue | Resulting Bond | Key Features |

|---|---|---|---|

| Maleimide | Cysteine (Thiol) | Thioether | High efficiency and stability; chemoselective for thiols at pH 6.5-7.5. mdpi.comnih.gov |

| Pyridyl Disulfide | Cysteine (Thiol) | Disulfide | High reactivity with thiols; reaction is reversible. mdpi.com |

| Iodoacetyl | Cysteine (Thiol) | Thioether | Forms a stable bond; used in novel linkers for high-load conjugates. mdpi.com |

| Sulfonyl Acrylate | Cysteine (Thiol) | Thioether bridge | Can react with two cysteine residues to act as a bridging linker. nih.gov |

This data is compiled from reviews and studies on bioconjugation techniques for vaccine and therapeutic development. mdpi.comnih.govmdpi.comnih.gov

Interplay of this compound with Other Pattern Recognition Receptors and Immune Signaling Pathways

This compound's primary mechanism of action is the activation of the innate immune system through its recognition by Toll-like Receptor 2 (TLR2) in a heterodimer with TLR1. nih.govfrontiersin.org This engagement on antigen-presenting cells, such as macrophages and dendritic cells, triggers a downstream signaling cascade. frontiersin.org This leads to the activation of transcription factors like NF-κB, resulting in the production of inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for initiating a potent adaptive immune response. frontiersin.orgfrontiersin.org

Beyond direct TLR agonism, the lipid moieties of this compound are related to a fundamental cellular process: S-palmitoylation. S-palmitoylation is the reversible post-translational modification where a 16-carbon palmitoyl (B13399708) group is attached to a cysteine residue on a target protein. nih.govfrontiersin.org This process is critical for the proper function and localization of numerous proteins involved in immune signaling. nih.govnih.gov

Several key components of other pattern recognition receptor (PRR) pathways are regulated by S-palmitoylation at their cysteine residues. For instance, the function of Stimulator of Interferon Genes (STING), a central adaptor for cytosolic DNA sensing, is dependent on its palmitoylation at cysteines 88 and 91. frontiersin.orgumassmed.edu Similarly, the cytosolic PRRs Nucleotide Oligomerization Domain 1 (NOD1) and NOD2, which recognize bacterial peptidoglycans, require palmitoylation at multiple cysteine sites for their proper membrane interaction and signaling. frontiersin.orgnih.gov Therefore, while this compound acts as an external ligand for TLR2/1, the underlying chemistry of palmitate attachment to cysteine is a widespread mechanism that regulates a broad spectrum of innate immune signaling pathways.

Table 3: Regulation of Immune Signaling Proteins by Cysteine Palmitoylation This table highlights key proteins in immune pathways whose function is controlled by the attachment of palmitate to cysteine residues, a process chemically related to the structure of this compound.

| Protein | Signaling Pathway | Function of Palmitoylation |

|---|---|---|

| STING | Cytosolic DNA Sensing / Type I Interferon Response | Required for STING activity and subsequent promotion of type I IFN responses. frontiersin.org |

| NOD1/NOD2 | Cytosolic Bacterial Sensing / NF-κB Activation | Essential for interaction with membrane structures and subsequent signaling. frontiersin.org |

| LCK | T-Cell Receptor Signaling | Crucial for its recruitment to the immune synapse and T-cell activation. nih.gov |

| STAT3 | Cytokine Signaling (JAK-STAT) | Enhances membrane recruitment and phosphorylation, facilitating nuclear translocation. frontiersin.org |

| TNFR1 | TNFα Signaling | Required for proper plasma membrane localization. frontiersin.org |

Information is based on reviews of protein palmitoylation in immunity and inflammation. frontiersin.orgnih.govfrontiersin.org

Broader Applications in Immunological Disease Research (e.g., infectious diseases, cancer immunology)

The potent immunostimulatory properties of this compound and its derivatives have positioned them as valuable tools in the broader field of immunological disease research. Their application spans the development of vaccines for infectious diseases and novel immunotherapies for cancer. acs.org

In infectious disease research, lipopeptide adjuvants have been incorporated into vaccine candidates against a wide array of pathogens, including those responsible for malaria, influenza, and COVID-19. acs.orgfrontiersin.org A key advantage is their ability to induce not only a systemic antibody response (IgG) but also robust mucosal immunity, characterized by the production of secretory IgA (sIgA). frontiersin.org This is particularly critical for developing vaccines against pathogens that enter the body through mucosal surfaces. frontiersin.org

In cancer immunology, the focus is on augmenting the body's own immune system to recognize and destroy malignant cells. researchgate.net S-palmitoylation, the modification of proteins at cysteine residues with palmitic acid, is deeply implicated in tumor immunity. frontiersin.org It plays a pivotal role in T-cell activation, cytokine signaling, and the function of immune checkpoint proteins like PD-L1. researchgate.netnih.gov Dysregulation of these palmitoylation events can contribute to tumor growth and immune evasion. frontiersin.orgfrontiersin.org Consequently, targeting the enzymes responsible for S-palmitoylation is emerging as a novel therapeutic strategy to enhance anti-tumor immunity. frontiersin.org Furthermore, this compound-based adjuvants are being explored for use in therapeutic cancer vaccines to generate strong cell-mediated immune responses against tumor-associated antigens. google.com

Table 4: Applications of this compound-Related Systems in Disease Research This table outlines the use of lipopeptide adjuvants and the study of cysteine palmitoylation in different immunological disease contexts.

| Disease Area | Approach | Immunological Goal |

|---|---|---|

| Infectious Diseases (e.g., COVID-19) | Use of lipopeptide adjuvants (e.g., Pam3Cys derivatives) with recombinant antigens. frontiersin.org | Enhance systemic (IgG) and mucosal (sIgA) antibody responses. frontiersin.org |

| Malaria | Incorporation of lipopeptides into self-adjuvanting peptide vaccines. acs.org | Induce strong and specific T-cell responses. nih.gov |

| Cancer | Use of this compound conjugates in therapeutic vaccine formulations. google.com | Induce strong humoral and cell-mediated anti-tumor immune responses. google.com |

| Cancer | Targeting S-palmitoylation with inhibitors. frontiersin.org | Enhance the efficacy of tumor immunotherapy by modulating T-cell activation and cytokine signaling. frontiersin.orgresearchgate.net |

This information is synthesized from research articles on vaccine development and cancer immunology. acs.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netgoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (Tripalmitoyl-S-glyceryl cysteine, Pam3Cys) |

| Dipalmitoyl-S-glycerylcysteine (Pam2Cys) |

| Pam₂CSK₄ |

| Pam3CSK4 |

| Monophosphoryl lipid A (MPL) |

| CpG-1018 |

| S-[2,3-bis(palmitoyloxy)propyl]cysteine |

| NF-κB |

| STING (Stimulator of Interferon Genes) |

| NOD1 (Nucleotide Oligomerization Domain 1) |

| NOD2 (Nucleotide Oligomerization Domain 2) |

| LCK |

| STAT3 |

| TNFR1 |

| PD-L1 |

| IgG (Immunoglobulin G) |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Tripalmitoyl cysteine (Pam3Cys) in lipidated form?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or chemical conjugation of palmitoyl groups to cysteine residues. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for purity assessment (>95%), and high-performance liquid chromatography (HPLC) for separation . For lipidated analogs, dynamic light scattering (DLS) may assess micelle formation. Ensure experimental details (e.g., solvent systems, reaction times) are documented in supplementary materials to enable replication .

Q. How is this compound structurally distinct from other lipidated immunostimulants (e.g., Pam2Cys)?

- Methodological Answer : Compare acyl chain arrangements using X-ray crystallography or cryo-EM. This compound’s three palmitoyl groups confer enhanced stability in lipid bilayers compared to diacylated analogs. Computational modeling (e.g., molecular dynamics simulations) can predict membrane interaction differences . Structural analogs like tripalmitoyl glycerol (PPP) may serve as controls .

Q. What in vitro assays are optimal for evaluating this compound’s immunostimulatory effects?

- Methodological Answer : Use TLR2/1 reporter cell lines (e.g., HEK-Blue™ hTLR2) to quantify NF-κB activation via secreted embryonic alkaline phosphatase (SEAP). Dose-response curves (0.1–10 μM) and ELISA for cytokine profiling (IL-6, TNF-α) are critical. Include lipopolysaccharide (LPS) as a positive control and account for endotoxin contamination using Limulus amebocyte lysate (LAL) assays .

Advanced Research Questions

Q. How do conflicting data on this compound’s adjuvant efficacy in vivo arise, and how can they be resolved?

- Methodological Answer : Variability often stems from differences in antigen co-delivery methods (e.g., covalent conjugation vs. physical mixing) or animal models (e.g., murine vs. non-human primates). Conduct meta-analyses of existing studies to identify confounding variables (e.g., administration route, dosage). Replicate experiments under standardized conditions, with pre-registered protocols to minimize bias .

Q. What mechanisms underlie this compound’s dual role in immune activation and potential immunosuppression in chronic settings?

- Methodological Answer : Investigate TLR2 signaling crosstalk with regulatory pathways (e.g., PD-1/PD-L1) using knockout mice or siRNA-mediated gene silencing. Flow cytometry can track T-cell exhaustion markers (e.g., TIM-3, LAG-3) in chronic exposure models. Transcriptomic profiling (RNA-seq) may reveal paradoxical cytokine signatures .

Q. How can experimental artifacts in this compound’s stability studies be minimized?

- Methodological Answer : Use accelerated stability testing under controlled humidity/temperature. Monitor degradation products via LC-MS/MS and confirm bioactivity retention using TLR2-binding assays. Avoid organic solvents that disrupt micelle integrity; instead, use lyophilization for long-term storage .

Data Presentation and Reproducibility Guidelines

-

Table 1 : Key Analytical Techniques for this compound Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro